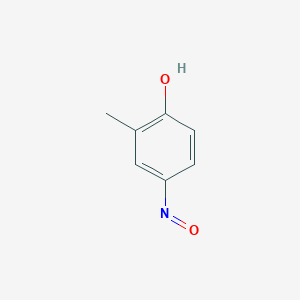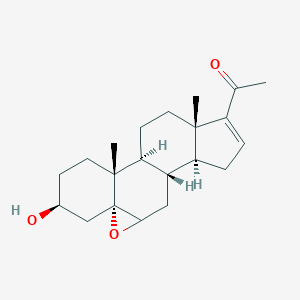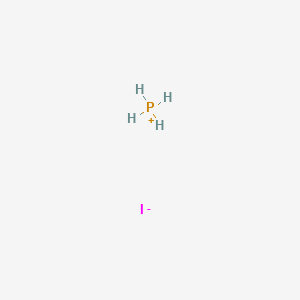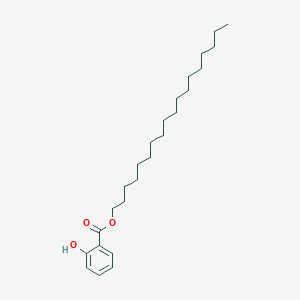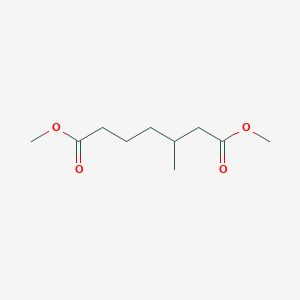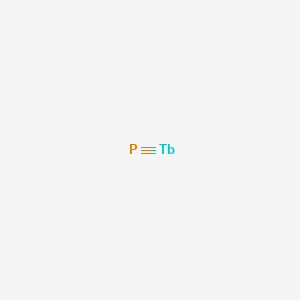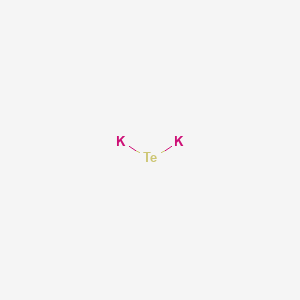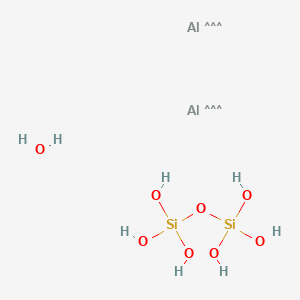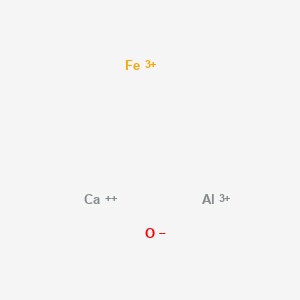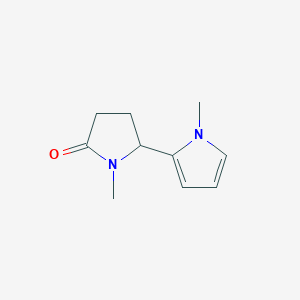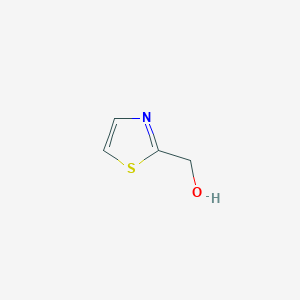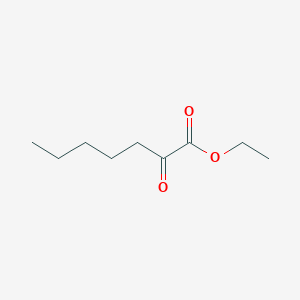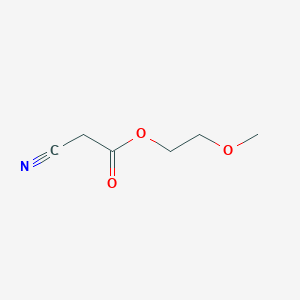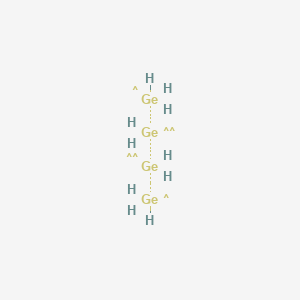
Tetragermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetragermane is a chemical compound that has been of interest to researchers due to its unique properties and potential applications in various fields of science. This compound is a member of the group of organogermanium compounds, which are known for their diverse properties and applications in the fields of materials science, catalysis, and biomedicine.
Wirkmechanismus
The mechanism of action of tetragermane is not fully understood, but it is believed to involve the formation of reactive germanium species that can interact with biological molecules and cellular structures. These reactive species may induce oxidative stress and damage to cancer cells, leading to cell death.
Biochemische Und Physiologische Effekte
Tetragermane has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that tetragermane can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the immune response.
In vivo studies have shown that tetragermane can inhibit the growth of tumors in animal models and reduce inflammation in various tissues. These findings suggest that tetragermane may have potential applications in the treatment of cancer, infectious diseases, and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tetragermane is its high stability and low toxicity, which make it suitable for use in a range of lab experiments. Tetragermane is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources.
However, tetragermane also has some limitations for lab experiments, including its low solubility in aqueous solutions and its tendency to decompose in the presence of air or moisture. These limitations can make it challenging to work with tetragermane in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on tetragermane. One area of interest is the development of new synthetic methods for producing tetragermane and other organogermanium compounds with enhanced properties and applications.
Another area of interest is the investigation of the mechanism of action of tetragermane and its potential applications in biomedicine. This could include studies on the effects of tetragermane on different types of cancer cells, as well as investigations into its potential applications in immunotherapy and other areas of medicine.
Overall, tetragermane is a fascinating compound with a range of potential applications in various fields of science. Further research is needed to fully understand its properties and potential applications, but the current findings suggest that tetragermane could have significant implications for materials science, catalysis, and biomedicine in the future.
Synthesemethoden
The synthesis of tetragermane is a complex process that involves the use of various reagents and techniques. One of the most common methods for synthesizing tetragermane is the reduction of germanium tetrachloride with lithium aluminum hydride in anhydrous ether. This method is known to produce high yields of tetragermane and is widely used in research labs.
Wissenschaftliche Forschungsanwendungen
Tetragermane has been extensively studied for its potential applications in various fields of science. In materials science, tetragermane has been used as a precursor for the synthesis of germanium-based materials, such as germanium nanowires and germanium nanoparticles. These materials have unique properties that make them useful in a range of applications, including electronics, photonics, and energy storage.
In catalysis, tetragermane has been used as a catalyst for various chemical reactions, including the reduction of nitro compounds and the hydrogenation of olefins. Tetragermane has also been studied for its potential applications in biomedicine, where it has been shown to exhibit anticancer and antiviral activity.
Eigenschaften
CAS-Nummer |
14691-47-5 |
|---|---|
Produktname |
Tetragermane |
Molekularformel |
Ge4H10 |
Molekulargewicht |
300.6 g/mol |
InChI |
InChI=1S/2GeH3.2GeH2/h2*1H3;2*1H2 |
InChI-Schlüssel |
DSRDIWNDNXGDBV-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2].[GeH2] |
Kanonische SMILES |
[GeH3].[GeH3].[GeH2].[GeH2] |
Synonyme |
Tetragermane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



